hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)7-4-9-3-1-2-6(9)5-12-7/h6-7H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMHFYVXHFGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Morpholine Derivatives
One of the most straightforward methods involves the cyclization of morpholine derivatives bearing appropriate functional groups. Typically, this involves the reaction of morpholine with suitable precursors such as β-ketoesters or amino acids under cyclization conditions.
Morpholine + α,β-Unsaturated Carboxylic Acid Derivative → Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid
- Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts (e.g., HCl, NaOH)
- Temperature: 50–100°C
- Duration: 12–24 hours
Intramolecular Cyclization via Amino Acid Derivatives
Research indicates that amino acid derivatives, especially those with protected amino groups, can undergo intramolecular cyclization to form the fused pyrrolo-morpholine ring system.
Starting from a protected amino acid precursor such as N-protected amino acids, cyclization can be achieved through dehydration or ring-closure under thermal or catalytic conditions, often using dehydrating agents like phosphorus oxychloride (POCl₃).
Catalytic Cycloaddition Strategies
Recent advances have employed catalytic [3+2] cycloaddition reactions, particularly azomethine ylide cycloadditions, to construct the fused ring system efficiently.
- Catalysts: Metal catalysts such as indium or copper
- Reagents: Sarcosine derivatives, aldehydes, or ketones
- Reaction specifics: Intramolecular cycloaddition under thermal or microwave irradiation, yielding high stereoselectivity.
Modern Synthetic Strategies from Literature
Synthesis via Multicomponent Reactions (MCR)
Multicomponent reactions, especially Petasis-type reactions, have been utilized to generate complex heterocycles, including hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives.
- Reaction parameters:
- Reagents: Amino acids, aldehydes, and amines
- Catalysts: Metal or organocatalysts
- Conditions: Mild, often room temperature, with solvent systems like ethanol or water
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, catalyzed by ruthenium-based complexes, offers a route to cyclize linear precursors containing terminal olefins, forming the fused heterocyclic system with high efficiency.
- Reaction conditions:
- Catalyst: Grubbs’ catalyst
- Solvent: Dichloromethane or toluene
- Temperature: 80–120°C
- Duration: 6–24 hours
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of Morpholine Derivatives | Morpholine, β-ketoesters | Acid/Base catalysts | 50–100°C, ethanol/methanol | Simple, high yield | Limited stereocontrol |
| Intramolecular Cyclization of Amino Acid Derivatives | Protected amino acids | Dehydrating agents (POCl₃) | Thermal, reflux | Stereoselective | Multi-step process |
| Catalytic [3+2] Cycloaddition | Sarcosine derivatives, aldehydes | Indium, copper catalysts | Thermal or microwave | High stereoselectivity | Requires specific precursors |
| Multicomponent Reactions | Amino acids, aldehydes, amines | Metal/organocatalysts | Room temperature | Versatile, modular | Complex purification |
| Ring-Closing Metathesis | Linear olefin precursors | Ruthenium catalysts | 80–120°C | Efficient ring formation | Catalyst cost |
Research Insights and Analytical Data
Recent studies emphasize the importance of stereoselectivity and functional group compatibility. For example, the synthesis of conformationally restricted analogs of nicotine and related heterocycles has utilized catalytic cycloaddition and multicomponent reactions to improve yields and stereocontrol.
Research Example: A study demonstrated the use of sarcosine-promoted intramolecular azomethine ylide cycloaddition to generate tricyclic skeletons with high stereoselectivity, which can be adapted for the synthesis of this compound derivatives.
Analytical Techniques: NMR, MS, and X-ray crystallography are essential for confirming structure and stereochemistry, with chiral HPLC used to assess enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Functional Group Variations :
- The carbothioamide derivative (C₈H₁₄N₂OS) replaces the carboxylic acid with a thiocarbonyl group, enhancing metal coordination but reducing hydrogen-bonding capacity.
- The methanamine analog (C₈H₁₆N₂O) replaces the carboxylic acid with a primary amine, shifting its application toward CNS targets due to improved blood-brain barrier penetration.
Ring System Differences :
- Pyrrolo[2,3-c]pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) feature a fused pyrrole-pyridine ring instead of pyrrolo-morpholine, resulting in altered electronic properties and reduced conformational rigidity.
Substituent Effects :
- Methoxy-substituted analogs (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit higher metabolic stability compared to unsubstituted derivatives, as seen in enzymatic assays.
Biological Activity
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid (CAS Number: 1564623-47-7) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 171.19 g/mol. The compound features a bicyclic structure that contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Properties : Compounds similar to hexahydro-1H-pyrrolo[2,1-c]morpholine have shown promising antiviral activity against various viruses, including HIV and hepatitis C virus (HCV) .
- Neurotransmitter Modulation : Some derivatives of this compound class are known to modulate histamine H3 receptors and serotonin transporters, suggesting potential applications in treating neurological disorders .
- Metabolic Effects : Research has suggested that related compounds may influence metabolic pathways, particularly in models of insulin resistance and hepatic steatosis .
Case Studies and Experimental Data
-
Antiviral Activity :
- A study evaluated the efficacy of pyrrolidine derivatives against HIV, where certain compounds demonstrated an EC50 (half-maximal effective concentration) value of 3.98 μM, indicating significant antiviral potential .
- Another study reported that pyrazolecarboxamide hybrids exhibited high selectivity indices and effective inhibition against HCV .
- Neuropharmacological Studies :
- Metabolic Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide reagents (e.g., EDC·HCl) to form amide bonds between a carboxylic acid precursor and an amine-containing heterocycle. For example, a procedure involving 4-amino-5-chloro-2-ethoxybenzoic acid and hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethanamine in CH₂Cl₂ under argon yields intermediates, followed by acidification and recrystallization from methanol . Optimization involves adjusting stoichiometry, reaction time, and purification methods (e.g., silica gel chromatography) to improve yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to confirm the stereochemistry and substitution pattern of the pyrrolomorpholine core. For example, δ 2.56 ppm (s, 3H) in DMSO-d₆ indicates methyl groups adjacent to electron-withdrawing moieties .
- LCMS/HPLC : Validate purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z 311.1 [M+1] for related analogs) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially to resolve chiral centers .
Q. What are the primary pharmacological applications of this scaffold in drug discovery?
- Methodological Answer : The pyrrolomorpholine-carboxylic acid scaffold is a key intermediate in fluoroquinolone antibiotics (e.g., moxifloxacin, pradofloxacin), where it enhances bacterial DNA gyrase/topoisomerase IV inhibition . Researchers should design structure-activity relationship (SAR) studies by modifying substituents at positions 3 and 7 to assess antimicrobial potency .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives?
- Methodological Answer : Chiral resolution methods, such as recrystallization with enantiopure counterions (e.g., tartaric acid) or chiral stationary phase chromatography, are critical. Evidence from related compounds shows that stereocenters at positions 3 and 8a (e.g., (3R,8aS)-configuration) significantly impact bioactivity . Computational modeling (e.g., DFT calculations) can predict energetically favored conformers to guide synthetic design .
Q. What experimental strategies address contradictions in pharmacological data for analogs of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., MIC values) may arise from impurities or stereochemical variations. Cross-validate results using:
- HPLC-MS : Detect trace impurities (<0.5%) that might interfere with assays .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., DNA gyrase) to resolve false negatives .
- In vivo pharmacokinetics : Assess bioavailability and metabolite profiles (e.g., cytochrome P450 interactions) to explain efficacy gaps .
Q. How can computational tools enhance the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Molecular docking : Screen derivatives against metabolic enzymes (e.g., CYP3A4) to identify susceptible sites for modification .
- MD simulations : Predict hydrolysis or oxidation pathways of the pyrrolomorpholine core in physiological conditions .
- ADMET prediction software : Use tools like SwissADME to optimize logP, solubility, and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
